2-Bromo-3-(cyclohexyloxy)acrylaldehyde

Catalog No.
S3187020
CAS No.
1253298-70-2
M.F
C9H13BrO2
M. Wt
233.105
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-(cyclohexyloxy)acrylaldehyde

CAS Number

1253298-70-2

Product Name

2-Bromo-3-(cyclohexyloxy)acrylaldehyde

IUPAC Name

(Z)-2-bromo-3-cyclohexyloxyprop-2-enal

Molecular Formula

C9H13BrO2

Molecular Weight

233.105

InChI

InChI=1S/C9H13BrO2/c10-8(6-11)7-12-9-4-2-1-3-5-9/h6-7,9H,1-5H2/b8-7-

InChI Key

LDCNZLKUTJBBES-FPLPWBNLSA-N

SMILES

C1CCC(CC1)OC=C(C=O)Br

Solubility

not available

2-Bromo-3-(cyclohexyloxy)acrylaldehyde finds application in scientific research as a key intermediate for the synthesis of functionalized imidazolecarboxaldehydes []. Imidazolecarboxaldehydes are a class of heterocyclic compounds with significant biological activity. Their properties make them attractive candidates for drug discovery efforts [].

One study describes the utilization of 2-bromo-3-(cyclohexyloxy)acrylaldehyde in the large-scale production of a late-stage intermediate for an investigational active pharmaceutical ingredient (API) containing an imidazolecarboxaldehyde unit []. The selection of 2-bromo-3-(cyclohexyloxy)acrylaldehyde stemmed from its desirable properties for this application.

  • Stability: Compared to other enol ether derivatives of bromomalonaldehyde explored in the study, 2-bromo-3-(cyclohexyloxy)acrylaldehyde exhibited superior stability during storage []. This characteristic is crucial for ensuring the viability of large-scale production processes.
  • Solid Form: Unlike other enol ethers investigated, 2-bromo-3-(cyclohexyloxy)acrylaldehyde can be isolated as a solid with a melting point of 66.5 °C []. This property simplifies handling and purification during the synthesis.

2-Bromo-3-(cyclohexyloxy)acrylaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom, an acrylaldehyde functional group, and a cyclohexyloxy substituent. Its molecular formula is C₉H₁₃BrO₂, and it has a molecular weight of approximately 233.1 g/mol . The compound is notable for its potential applications in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and fine chemicals.

The reactivity of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde primarily involves nucleophilic substitutions and condensation reactions. It can undergo reactions typical of aldehydes, such as:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles to form alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation with amines or other nucleophiles to form imines or enamines.
  • Enolization: The compound can form enol ethers, which are useful intermediates for further chemical transformations .

While specific biological activities for 2-Bromo-3-(cyclohexyloxy)acrylaldehyde have not been extensively documented, compounds with similar structures often exhibit notable pharmacological properties. For instance, derivatives of acrylaldehyde are known to possess antimicrobial and anti-inflammatory activities. Research into related compounds suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents .

The synthesis of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde can be achieved through several methods, including:

  • Bromination of Cyclohexyl Ether: Starting from cyclohexanol derivatives, bromination can yield the bromo-substituted product.
  • Aldol Condensation: This method involves the reaction of cyclohexyl-containing aldehydes with bromoacetaldehyde under basic conditions to form the desired compound.
  • Use of Enol Ethers: As noted in literature, enol ethers derived from bromomalonaldehyde can serve as precursors for synthesizing this compound .

2-Bromo-3-(cyclohexyloxy)acrylaldehyde finds applications primarily in organic synthesis as an intermediate for:

  • Pharmaceuticals: Its derivatives may be used in the synthesis of bioactive molecules.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its reactive nature.
  • Material Science: As a building block for polymers or other materials .

Interaction studies involving 2-Bromo-3-(cyclohexyloxy)acrylaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules. Furthermore, investigations into its interaction with biological targets could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 2-Bromo-3-(cyclohexyloxy)acrylaldehyde. A comparative analysis highlights its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-BromopropionaldehydeSimple bromo-aldehydeLess complex; lacks cyclohexyloxy group
3-CyclohexyloxybenzaldehydeContains cyclohexyloxy but lacks bromineAromatic structure; different reactivity profile
4-BromobenzaldehydeBromo-substituted benzaldehydeAromatic system; more stable than acrylaldehydes
2-Bromo-3-methylbutyraldehydeSimilar bromo-aldehyde structureAliphatic chain instead of cyclohexyl

The presence of both the bromine atom and the cyclohexyloxy group in 2-Bromo-3-(cyclohexyloxy)acrylaldehyde contributes to its distinctive reactivity and potential applications compared to these similar compounds.

XLogP3

2.6

Dates

Modify: 2023-07-25

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